3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole
Description
Properties
IUPAC Name |
[1-(1H-indole-3-carbonyl)azetidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N5O2/c24-23(25,26)16-5-6-20(28-11-16)29-7-9-30(10-8-29)21(32)15-13-31(14-15)22(33)18-12-27-19-4-2-1-3-17(18)19/h1-6,11-12,15,27H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGRDOCJQMMVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3CN(C3)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole typically involves multiple steps:
Formation of the Trifluoromethylpyridine Moiety: This can be achieved through the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents.
Piperazine Ring Construction: The intermediate is then reacted with piperazine to form the piperazine ring.
Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving suitable precursors.
Final Coupling: The indole moiety is coupled with the previously formed intermediate to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions may target the carbonyl groups present in the structure.
Substitution: The trifluoromethyl group and pyridine ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Observations:
Core Heterocycle Variations: The indole in the target compound contrasts with thiophene (compound 13), pyrazolo-pyridinone (compound 6), or β-carboline () cores in analogs. Indole’s planar structure may enhance binding to aromatic-rich biological targets compared to non-planar systems. Azetidine vs.
Electron-Withdrawing Substituents :
- The trifluoromethyl pyridine group is a shared feature in compounds 13, 20, and the target compound. Its strong electron-withdrawing nature deshields adjacent protons (e.g., 8.41 ppm singlet in compound 13’s ¹H NMR) and may enhance receptor binding via dipole interactions .
- Replacement with chloro-trifluoromethyl pyridine (compound 20) or fluorophenyl (compound 6) alters electronic properties and steric bulk, impacting solubility and target affinity.
Linker Diversity: Azetidine-carbonyl in the target compound vs. butanone (compound 13) or diketone (compound 20) linkers affects metabolic stability. Carbonyl groups may be susceptible to hydrolysis, whereas azetidine’s rigidity could reduce enzymatic degradation.
Physicochemical and Pharmacokinetic Implications
| Property | Target Compound | Compound 13 | Compound 20 |
|---|---|---|---|
| Molecular Weight | ~481.46 g/mol | 404.43 g/mol | 468.85 g/mol |
| LogP (Estimated) | ~3.5 (highly lipophilic) | ~3.1 | ~3.8 |
| Hydrogen Bond Acceptors | 7 | 6 | 7 |
- Azetidine Contribution : The azetidine’s compact structure may reduce molecular weight and improve bioavailability compared to bulkier linkers.
Biological Activity
The compound 3-(3-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidine-1-carbonyl)-1H-indole is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through a review of existing literature, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of the compound can be described by the following characteristics:
- Molecular Formula : C₁₅H₁₈F₃N₅O₂
- Molecular Weight : 351.34 g/mol
- CAS Number : 132834-58-3
This compound includes a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of pharmaceutical agents.
Anticancer Properties
Research has indicated that compounds containing indole and piperazine moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of piperazine can inhibit various kinases involved in cancer progression:
| Compound | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| PF-04217903 | c-Met Kinase | 0.005 | |
| Savolitinib | c-Met Kinase | 0.005 | |
| ML267 | Bacterial Sfp-PPTase | Submicromolar |
The indole structure in this compound may contribute to its ability to interact with multiple biological targets, potentially leading to cytotoxic effects in cancer cells.
TRPV1 Modulation
Another significant area of interest is the modulation of the TRPV1 receptor, which is implicated in pain and inflammatory responses. A related study identified high-affinity TRPV1 antagonists derived from pyridinylpiperazine structures:
| Compound | Activity | Reference |
|---|---|---|
| 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid | TRPV1 antagonist |
This suggests that the compound may also possess analgesic properties through its action on TRPV1.
Case Study 1: Anticancer Activity
A study conducted on various heterocyclic compounds similar to our target compound demonstrated potent inhibition of cancer cell lines. The results indicated that modifications to the piperazine ring significantly affected the anticancer activity, highlighting the importance of structural optimization for enhancing efficacy.
Case Study 2: Antimicrobial Activity
In another investigation, compounds with similar frameworks were evaluated for their antimicrobial properties. The findings revealed that certain derivatives exhibited selective antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential therapeutic applications in infectious diseases.
Q & A
Q. Q1. What are the recommended synthetic methodologies for preparing this compound, and how can reaction yields be optimized?
Answer: The synthesis of this compound involves coupling the piperazine-pyridine and azetidine-indole moieties via carbamate or amide bond formation. Key steps include:
- Coupling reagents : Use HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF or THF to activate carboxylic acids for amide bond formation .
- Optimization : Reaction yields (typically 60–70%) can be improved by controlling stoichiometry (1:1 molar ratio of acid to amine), using excess base (e.g., NEt₃), and maintaining inert conditions .
- Workup : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and final products via recrystallization (methanol/water mixtures) .
Q. Q2. How can structural characterization be performed to confirm the identity of this compound?
Answer:
- NMR spectroscopy : Use NMR (400 MHz, CDCl₃ or DMSO-d₆) to confirm piperazine (δ 2.5–3.5 ppm), azetidine (δ 3.8–4.2 ppm), and indole NH (δ ~10.5 ppm). NMR detects carbonyl carbons (δ 165–175 ppm) and trifluoromethyl groups (δ 120–125 ppm, ) .
- IR spectroscopy : Confirm carbonyl stretches (1720–1680 cm) and indole N-H bends (3400–3200 cm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] for C₂₃H₂₁F₃N₄O₃: calculated 458.15, observed 458.14) .
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across different assays?
Answer:
- Assay validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., CCR5 antagonism in PBMCs). Discrepancies may arise from membrane permeability or off-target effects .
- Control experiments : Use known inhibitors (e.g., Sch-350634 for CCR5) to benchmark activity. Adjust assay conditions (pH, serum content) to match physiological environments .
- SAR analysis : Modify substituents (e.g., trifluoromethyl position on pyridine, indole substitution) to isolate pharmacophore contributions .
Q. Q4. How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with targets (e.g., CCR5, muscarinic receptors). Focus on piperazine-azetidine flexibility and indole π-stacking .
- MD simulations : Analyze stability of ligand-receptor complexes (20–50 ns trajectories) to identify key residues (e.g., Trp86 in CCR5) for mutagenesis validation .
- ADMET prediction : Apply QikProp to optimize logP (2–4) and PSA (<90 Ų) for blood-brain barrier penetration or peripheral activity .
Q. Q5. What experimental approaches can address low solubility and stability in aqueous buffers?
Answer:
- Salt formation : Convert free base to hydrochloride or citrate salts (test via pH-solubility profiles) .
- Co-solvents : Use DMSO/PEG 400 mixtures (<5% v/v) for in vitro assays. For in vivo studies, employ cyclodextrin-based formulations .
- Degradation studies : Monitor stability via HPLC under accelerated conditions (40°C/75% RH). Identify hydrolytically labile groups (e.g., amide bonds) for structural stabilization .
Critical Analysis of Contradictory Evidence
- Synthetic yields : reports 60–70% yields for analogous piperazine couplings, while cites 66–67% for indole derivatives. Contradictions may arise from steric hindrance in azetidine vs. pyrrolidine systems .
- Biological targets : Piperazine-based compounds in show CCR5 antagonism, but highlights off-target muscarinic activity. Trifluoromethyl positioning (meta vs. para) likely modulates selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
